molecular formula C19H26O3 B1201228 Pgs-IN-1

Pgs-IN-1

Cat. No. B1201228
M. Wt: 302.4 g/mol
InChI Key: DFPYHQJPGCODSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pgs-IN-1, also known as Pgs-IN-1, is a useful research compound. Its molecular formula is C19H26O3 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pgs-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pgs-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Pgs-IN-1

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3

InChI Key

DFPYHQJPGCODSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O

synonyms

alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)gamma-butyrolactone
KME 4
KME-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 150 ml of dimethyl sulfoxide (DMSO) were dissolved 18 g of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 27 g of α-triphenylphosphoranylidene-γ-butyrolactone, and the reaction was carried out at 80° C. on a hot water bath with stirring for 20 hours. After the completion of the reaction, 800 ml of chloroform was added to the cooled reaction mixture, and the resulting mixture washed 5 times with the same volume of water to remove the solvent DMSO. The chloroform layer was separated and concentrated to dryness under reduced pressure to remove the chloroform. The residue was crystallized by addition of ethanol and further recrystallized from ethanol to afford 18 g of α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone. To 100 ml of aqueous 1 N sodium hydroxide was added 1.5 g of α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone, and the hydrolysis reaction was carried out at 90°~100° C. in an oil bath with stirring in an atmosphere of nitrogen for one hour. After the completion of the reaction, 10% of sulfuric acid was added gradually to the cooled reaction mixture for acidification, whereupon precipitates were formed. The precipitates were collected by filtration and washed sufficiently with water. The precipitates were dissolved in benzene to effect crystallization, affording 1.0 g of the desired Compound I.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two

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